Piridopirazinas
Pyridopyrazines are a class of heterocyclic compounds featuring both pyridine and pyrazine rings fused together. These molecules exhibit diverse structural properties, making them versatile in various applications across the chemical industry. Pyridopyrazines are known for their unique electronic characteristics, which can influence their reactivity and stability. Due to these features, they have garnered significant attention in pharmaceuticals, where they can act as potential drug candidates due to their ability to interact with specific biological targets. Additionally, pyridopyrazines find applications in agrochemicals, where their structure can enhance the efficacy of pesticides or herbicides through improved binding to receptors. In materials science, these compounds are explored for their potential in developing new types of polymers, conductive materials, and sensors owing to their unique electronic properties. The synthesis of pyridopyrazines typically involves multi-step organic reactions such as condensation, Friedel-Crafts alkylation, and cross-coupling reactions, requiring precise control over reaction conditions to achieve the desired product.

Estructura | Nombre químico | CAS | MF |
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2,3-Dichloro-8-methylpyrido2,3-bpyrazine | 1600923-44-1 | C8H5Cl2N3 |
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2-Chloro-4-(4-chlorophenyl)pyrido[2,3-B]pyrazin-3(4H)-one | 74770-01-7 | C13H7Cl2N3O |
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H4R Antagonist 1 | 1429375-54-1 | C11H11BrN8 |
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7-chloro-12-methoxy-5-methyl-3-propyl-2,4,8,13-tetraazatricyclo[7.4.0.02,?]trideca-1(13),3,5,7,9,11-hexaene | 959706-26-4 | C14H15ClN4O |
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UNC10217938A | 1347749-97-6 | C26H28N6O2 |
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2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one | 1334103-17-1 | C13H8ClN3O |
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Pyrido[2,3-b]pyrazine-8-carboxylic acid | 893723-38-1 | C8H5N3O2 |
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6-(Trifluoromethyl)pyrido[2,3-b]pyrazine | 1260880-15-6 | C8H4N3F3 |
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7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-2,3-dione | 168123-82-8 | C7H4BrN3O2 |
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7-bromo-3H,4H-pyrido2,3-bpyrazin-3-one | 957107-12-9 | C7H4BrN3O |
Literatura relevante
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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